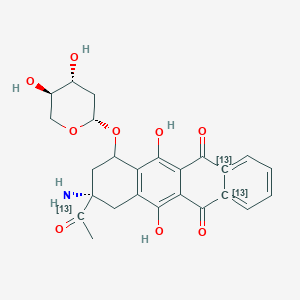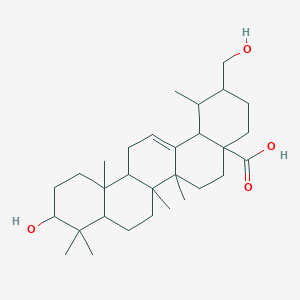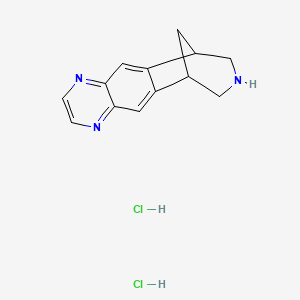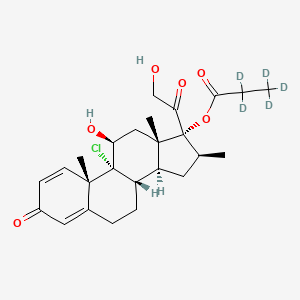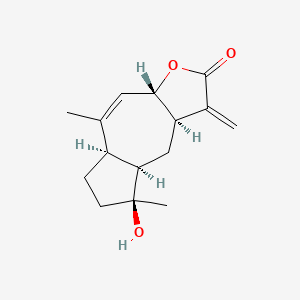
4-エピイソイヌビスコライド
概要
説明
4-Epi-isoinuviscolide is a sesquiterpene lactone, specifically a guaianolide derivative. It is characterized by a gamma-lactone fused to a guaiane structure, forming 3,6,9-trimethyl-azuleno[4,5-b]furan-2-one. This compound has been isolated from the aerial parts of the plant Inula hupehensis .
科学的研究の応用
4-Epi-isoinuviscolide has several scientific research applications, including:
Chemistry: It is used as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: The compound is studied for its role as a plant metabolite and its interactions with other biological molecules.
Medicine: 4-Epi-isoinuviscolide has been investigated for its potential anti-inflammatory properties and other therapeutic effects.
Industry: The compound’s unique chemical structure makes it a candidate for various industrial applications, including the development of new materials and chemical processes
作用機序
Target of Action:
4-Epiisoinuviscolide is a sesquiterpene lactone isolated from the aerial parts of Inula hupehensis. Its chemical structure includes a hydroxy group at position 5, methyl groups at positions 5 and 8, and a methylidene group at position 3 (specifically, the 3aR,4aR,5S,7aR,9aS stereoisomer) . .
生化学分析
Biochemical Properties
4-Epiisoinuviscolide plays a significant role in biochemical reactions, particularly as an anti-inflammatory agent . It interacts with various enzymes and proteins involved in inflammatory pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins . Additionally, 4-Epiisoinuviscolide interacts with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . By inhibiting NF-κB, 4-Epiisoinuviscolide reduces the expression of inflammatory cytokines and mediators .
Cellular Effects
4-Epiisoinuviscolide exerts various effects on different cell types and cellular processes. In immune cells, it modulates the production of cytokines and chemokines, thereby influencing the inflammatory response . In cancer cells, 4-Epiisoinuviscolide has been observed to induce apoptosis and inhibit cell proliferation . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth, differentiation, and apoptosis . Furthermore, 4-Epiisoinuviscolide influences gene expression by modulating transcription factors and epigenetic markers .
Molecular Mechanism
The molecular mechanism of 4-Epiisoinuviscolide involves several key interactions at the molecular level. It binds to the active sites of COX enzymes, leading to their inhibition and subsequent reduction in prostaglandin synthesis . Additionally, 4-Epiisoinuviscolide interacts with the DNA-binding domain of NF-κB, preventing its translocation to the nucleus and inhibiting the transcription of pro-inflammatory genes . This compound also affects the activity of various kinases, such as MAPKs, by binding to their regulatory domains and modulating their phosphorylation status . These interactions collectively contribute to the anti-inflammatory and anticancer effects of 4-Epiisoinuviscolide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Epiisoinuviscolide have been studied over different time periods. It has been observed that the compound remains stable under standard storage conditions, with minimal degradation over time . In in vitro studies, the anti-inflammatory effects of 4-Epiisoinuviscolide are evident within hours of treatment and can persist for several days . Long-term studies in animal models have shown that repeated administration of 4-Epiisoinuviscolide does not lead to significant accumulation or toxicity .
Dosage Effects in Animal Models
The effects of 4-Epiisoinuviscolide vary with different dosages in animal models. At low doses, the compound exhibits potent anti-inflammatory and anticancer activities without significant adverse effects . At higher doses, some toxic effects, such as hepatotoxicity and nephrotoxicity, have been observed . The threshold dose for these toxic effects varies depending on the animal model and the route of administration . It is crucial to determine the optimal dosage range for therapeutic applications of 4-Epiisoinuviscolide to minimize potential adverse effects .
Metabolic Pathways
4-Epiisoinuviscolide is involved in various metabolic pathways, primarily related to its role as a plant metabolite . It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into several hydroxylated and conjugated metabolites . These metabolites are then excreted through the urine and bile . The metabolic pathways of 4-Epiisoinuviscolide also involve interactions with cofactors such as NADPH and glutathione, which facilitate its detoxification and elimination . Additionally, 4-Epiisoinuviscolide can influence metabolic flux by modulating the activity of key enzymes involved in lipid and carbohydrate metabolism .
Transport and Distribution
Within cells and tissues, 4-Epiisoinuviscolide is transported and distributed through various mechanisms. It can diffuse passively across cell membranes due to its lipophilic nature . Additionally, specific transporters and binding proteins facilitate its uptake and distribution within cells . For example, 4-Epiisoinuviscolide can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues . Once inside cells, the compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 4-Epiisoinuviscolide is crucial for its activity and function. It has been observed to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, 4-Epiisoinuviscolide interacts with various signaling molecules and enzymes, modulating their activity and downstream effects . In the nucleus, it can bind to transcription factors and chromatin, influencing gene expression and epigenetic modifications . The localization of 4-Epiisoinuviscolide is also influenced by post-translational modifications, such as phosphorylation and acetylation, which can affect its targeting to specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Epi-isoinuviscolide typically involves the extraction from natural sources, such as the aerial parts of Inula hupehensis. The extraction process often uses 95% aqueous ethanol to obtain the compound from dried and powdered plant material .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of 4-Epi-isoinuviscolide. Most of the available data focuses on laboratory-scale extraction and purification processes.
化学反応の分析
Types of Reactions
4-Epi-isoinuviscolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds
Common Reagents and Conditions
Common reagents used in the reactions involving 4-Epi-isoinuviscolide include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of 4-Epi-isoinuviscolide include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
類似化合物との比較
4-Epi-isoinuviscolide is similar to other sesquiterpene lactones, such as:
- Parthenolide
- Artemisinin
- Costunolide
These compounds share structural similarities but differ in their specific functional groups and biological activities. 4-Epi-isoinuviscolide is unique due to its specific stereochemistry and the presence of a gamma-lactone fused to a guaiane structure .
特性
IUPAC Name |
(3aS,5aR,8S,8aR,9aR)-8-hydroxy-5,8-dimethyl-1-methylidene-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-6-13-11(9(2)14(16)18-13)7-12-10(8)4-5-15(12,3)17/h6,10-13,17H,2,4-5,7H2,1,3H3/t10-,11+,12+,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMKESKZWHNIDJ-PFFFPCNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC3C1CCC3(C)O)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2[C@H](C[C@@H]3[C@H]1CC[C@]3(C)O)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-3-(2-Propynyloxy)-1-azabicyclo[2.2.2]octane Hydrochloride](/img/structure/B1151775.png)
